2-Amino-5,5-bis(hydroxymethyl)-1-methylimidazol-4-one
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Overview
Description
2-Amino-5,5-bis(hydroxymethyl)-1-methylimidazol-4-one is a heterocyclic compound that belongs to the imidazole family This compound is characterized by its unique structure, which includes an imidazole ring with amino and hydroxymethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,5-bis(hydroxymethyl)-1-methylimidazol-4-one typically involves the reaction of 5,5-bis(hydroxymethyl)creatinine with aromatic aldehydes in the presence of boron trifluoride etherate. This reaction results in the formation of 2-aryl derivatives of the compound . The reaction conditions include the use of diethyl ether as a solvent and a vacuum desiccator for product isolation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,5-bis(hydroxymethyl)-1-methylimidazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The amino and hydroxymethyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups depending on the reagents and conditions used .
Scientific Research Applications
2-Amino-5,5-bis(hydroxymethyl)-1-methylimidazol-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-5,5-bis(hydroxymethyl)-1-methylimidazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivatives and their applications .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A basic heterocyclic compound with a similar ring structure.
2-Hydroxymethyl-1-methyl-5-nitroimidazole: A derivative with different substituents that exhibit distinct biological activities.
5,5-Bis(hydroxymethyl)creatinine: A precursor used in the synthesis of 2-Amino-5,5-bis(hydroxymethyl)-1-methylimidazol-4-one.
Uniqueness
This compound is unique due to its specific combination of amino and hydroxymethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-amino-5,5-bis(hydroxymethyl)-1-methylimidazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O3/c1-9-5(7)8-4(12)6(9,2-10)3-11/h10-11H,2-3H2,1H3,(H2,7,8,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOQNIALPPCYTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=O)C1(CO)CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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